molecular formula C12H11BrN2O4 B14023063 3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione

3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione

Cat. No.: B14023063
M. Wt: 327.13 g/mol
InChI Key: LLEPQNBGCDIOFZ-UHFFFAOYSA-N
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Description

3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated furo[2,3-c]pyridine core and a piperidine-2,6-dione moiety.

Preparation Methods

The synthesis of 3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the furo[2,3-c]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Formation of the piperidine-2,6-dione moiety: This step involves the reaction of the intermediate with suitable reagents to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The bromine atom and the furo[2,3-c]pyridine core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar compounds include other brominated furo[2,3-c]pyridine derivatives and piperidine-2,6-dione analogs. Compared to these compounds, 3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione is unique due to its specific substitution pattern and the presence of both the bromine atom and the piperidine-2,6-dione moiety. This uniqueness contributes to its distinct chemical and biological properties.

Similar compounds include:

Properties

Molecular Formula

C12H11BrN2O4

Molecular Weight

327.13 g/mol

IUPAC Name

3-(2-bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H11BrN2O4/c13-8-5-6-3-4-15(12(18)10(6)19-8)7-1-2-9(16)14-11(7)17/h5,7H,1-4H2,(H,14,16,17)

InChI Key

LLEPQNBGCDIOFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CCC3=C(C2=O)OC(=C3)Br

Origin of Product

United States

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